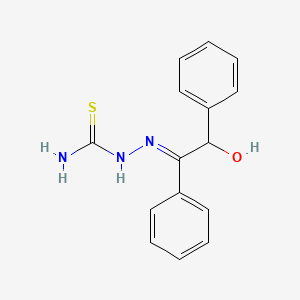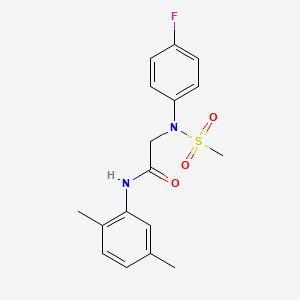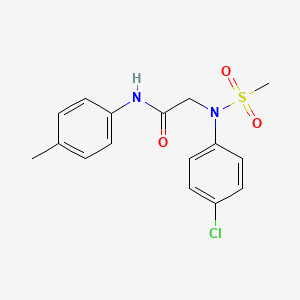
N~1~-(2,5-dimethylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
描述
N~1~-(2,5-dimethylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DFG-10, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the arsenal of cancer-fighting drugs.
作用机制
DFG-10 works by binding to the active site of B-Raf and preventing it from carrying out its normal functions. This leads to a decrease in the activity of downstream signaling pathways that are involved in cell proliferation and survival. By inhibiting B-Raf, DFG-10 can effectively slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
DFG-10 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting B-Raf, it has been found to induce apoptosis (cell death) in cancer cells and to decrease the expression of certain genes that are involved in cancer progression. DFG-10 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
实验室实验的优点和局限性
One of the main advantages of DFG-10 is its specificity for B-Raf. Unlike other inhibitors that target multiple proteins, DFG-10 is highly selective and only targets B-Raf. This makes it a valuable tool for studying the role of B-Raf in cancer development and progression. However, one limitation of DFG-10 is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.
未来方向
There are several potential future directions for research on DFG-10. One area of interest is the development of more potent and selective inhibitors of B-Raf. Another potential direction is the exploration of combination therapies that target multiple signaling pathways in cancer cells. Finally, the use of DFG-10 in combination with immunotherapy may also be an area of future research. Overall, DFG-10 shows great promise as a potential cancer-fighting drug and further research is needed to fully explore its potential.
科学研究应用
DFG-10 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called B-Raf, which is involved in the development and progression of many types of cancer. DFG-10 has been found to be particularly effective against melanoma, a type of skin cancer that is notoriously difficult to treat.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-8-9-13(2)15(10-12)19-17(21)11-20(24(3,22)23)16-7-5-4-6-14(16)18/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNODKDQYEOMDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-allyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B3553973.png)
![3-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3553984.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3553989.png)
![methyl 4-[({[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3553994.png)
![4-methoxy-3-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]methyl}benzaldehyde](/img/structure/B3553998.png)
![{4-amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-morpholinecarbodithioate](/img/structure/B3554010.png)
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B3554015.png)


![3-[(4-chlorophenoxy)methyl]-N'-(2-thienylacetyl)benzohydrazide](/img/structure/B3554036.png)



![N~1~-(2-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3554076.png)